5-Hydroxy-2,3,6,7,8-pentamethylnaphthalene-1,4-dione
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Overview
Description
5-Hydroxy-2,3,6,7,8-pentamethylnaphthalene-1,4-dione is a derivative of 1,4-naphthoquinone, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of five methyl groups and a hydroxyl group attached to the naphthalene ring, which significantly influences its chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2,3,6,7,8-pentamethylnaphthalene-1,4-dione typically involves the oxidation of 2,3,6,7,8-pentamethylnaphthalene. Common oxidizing agents used in this process include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The reaction is usually carried out in an acidic medium to facilitate the formation of the quinone structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The choice of oxidizing agent and reaction conditions is optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2,3,6,7,8-pentamethylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinone derivatives.
Reduction: Reduction reactions typically yield hydroquinone derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Higher quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Functionalized naphthoquinones with diverse biological activities.
Scientific Research Applications
5-Hydroxy-2,3,6,7,8-pentamethylnaphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Investigated for its role in inhibiting β-secretase, an enzyme involved in the formation of β-amyloid plaques in Alzheimer’s disease.
Industry: Utilized in the production of dyes and pigments due to its stable quinone structure
Mechanism of Action
The mechanism of action of 5-Hydroxy-2,3,
Properties
CAS No. |
61357-52-6 |
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Molecular Formula |
C15H16O3 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
5-hydroxy-2,3,6,7,8-pentamethylnaphthalene-1,4-dione |
InChI |
InChI=1S/C15H16O3/c1-6-7(2)11-12(14(17)8(6)3)15(18)10(5)9(4)13(11)16/h17H,1-5H3 |
InChI Key |
LGGKHQMXEPFFAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C(=C1C)O)C(=O)C(=C(C2=O)C)C)C |
Origin of Product |
United States |
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